

Spectroscopic data (NMR, IR, MS) of 5-(4-Fluorophenyl)pentan-1-amine

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)pentan-1-amine

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An In-Depth Technical Guide to the Spectroscopic Data of **5-(4-Fluorophenyl)pentan-1-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)pentan-1-amine is a primary amine containing a fluorophenyl group, a structure of interest in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. A thorough spectroscopic characterization is fundamental for the unequivocal identification and quality control of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-(4-Fluorophenyl)pentan-1-amine**, along with standardized experimental protocols for data acquisition. While a complete set of experimental data for this specific molecule is not readily available in public databases, the following information is based on established spectroscopic principles and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-(4-Fluorophenyl)pentan-1-amine**. These predictions are based on the analysis of structurally

similar compounds and established chemical shift and fragmentation patterns.

Table 1: Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.15	dd	2H	Ar-H (ortho to F)
~ 6.95	t	2H	Ar-H (meta to F)
~ 2.65	t	2H	-CH ₂ -NH ₂
~ 2.55	t	2H	Ar-CH ₂ -
~ 1.60	m	2H	Ar-CH ₂ -CH ₂ -
~ 1.40	m	2H	-CH ₂ -CH ₂ -NH ₂
~ 1.30 (broad)	s	2H	-NH ₂

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
~ 161.5 (d, $^1\text{JCF} \approx 245$ Hz)	Ar-C (para to alkyl, C-F)
~ 138.0 (d, $^4\text{JCF} \approx 3$ Hz)	Ar-C (ipso to alkyl)
~ 129.5 (d, $^3\text{JCF} \approx 8$ Hz)	Ar-C (meta to F)
~ 115.0 (d, $^2\text{JCF} \approx 21$ Hz)	Ar-C (ortho to F)
~ 42.0	-CH ₂ -NH ₂
~ 35.5	Ar-CH ₂ -
~ 33.0	-CH ₂ -CH ₂ -NH ₂
~ 31.0	Ar-CH ₂ -CH ₂ -

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium, two bands	N-H stretch (primary amine)
3050 - 3020	Medium	Aromatic C-H stretch
2950 - 2850	Strong	Aliphatic C-H stretch
~ 1600	Medium	N-H bend (scissoring)
~ 1510	Strong	Aromatic C=C stretch
~ 1220	Strong	C-F stretch
~ 830	Strong	para-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
181	Moderate	[M] ⁺ (Molecular Ion)
164	Low	[M - NH ₃] ⁺
109	High	[C ₇ H ₆ F] ⁺ (Fluorotropylium ion)
30	High	[CH ₄ N] ⁺ (Iminium ion from α-cleavage)

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a compound such as **5-(4-Fluorophenyl)pentan-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-(4-Fluorophenyl)pentan-1-amine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be free from interfering signals in the regions of interest.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.[1]
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
 - Accumulate a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a pulse angle of 45-90 degrees with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed.
 - A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

- Thin Film: If the sample is a non-volatile oil, a thin film can be cast onto a KBr or NaCl plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.
- Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal (e.g., diamond or germanium). This is often the simplest and most common method.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

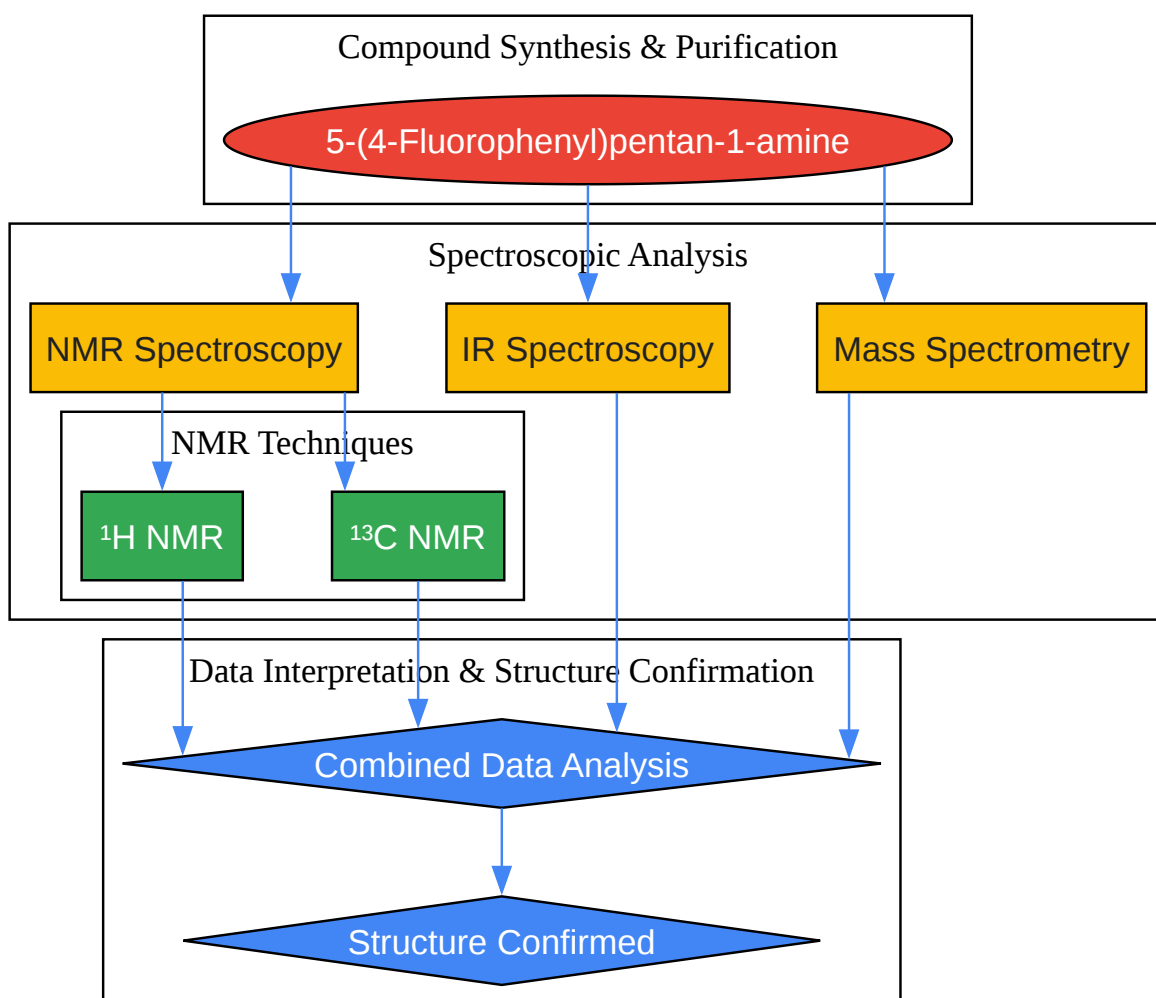
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For a relatively volatile compound like this, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) are common methods.
- Ionization:
 - Electron Ionization (EI): Bombard the sample with high-energy electrons (typically 70 eV). This is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation.^[2]
 - Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it into the mass spectrometer at a high voltage. This is a soft ionization technique that typically results in the protonated molecular ion $[\text{M}+\text{H}]^+$, providing molecular weight information.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 5-(4-Fluorophenyl)pentan-1-amine.



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Caption: Workflow for Spectroscopic Analysis.

Interpretation of Spectroscopic Data

- ^1H NMR: The aromatic region is expected to show two signals due to the symmetry of the para-substituted ring, appearing as complex multiplets due to fluorine-proton coupling. The aliphatic protons will appear as distinct multiplets, with the protons on the carbon adjacent to the amine group being the most deshielded in the aliphatic region. The amine protons themselves often appear as a broad singlet and their chemical shift is highly dependent on concentration and solvent.
- ^{13}C NMR: The presence of the fluorine atom will cause splitting of the aromatic carbon signals due to C-F coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds between the carbon and fluorine atoms ($^1\text{J} > ^2\text{J} > ^3\text{J} > ^4\text{J}$). The aliphatic carbons will appear in the upfield region of the spectrum.
- IR: The key diagnostic peaks for a primary amine are the two N-H stretching bands in the $3400\text{--}3250\text{ cm}^{-1}$ region and the N-H scissoring band around 1600 cm^{-1} .^{[3][4]} The strong C-F stretch and the characteristic aromatic C-H bending for para-substitution are also important for confirming the structure.
- MS: In an EI mass spectrum, the molecular ion peak at m/z 181 should be observable. The most prominent fragmentation pathways are expected to be alpha-cleavage, leading to the iminium ion at m/z 30, and cleavage at the benzylic position, which after rearrangement can lead to the stable fluorotropylium ion at m/z 109.^[3]

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for **5-(4-Fluorophenyl)pentan-1-amine**. The predicted data in the tables, along with the standardized protocols, offer a robust framework for researchers to identify, characterize, and ensure the purity of this compound in a drug development or research setting. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the chemical structure.

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